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Introduction
Adenosine monophosphate (AMP), a central molecule in biochemistry, is a nucleotide

composed of adenine, a ribose sugar, and a single phosphate group.[1][2] As a fundamental

building block for nucleic acids like RNA and a critical component in cellular energy

homeostasis, the structural integrity of AMP is paramount to its biological function.[1] It serves

not only as a monomer for RNA synthesis but also as a crucial signaling molecule, most

notably in the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular

metabolism.[2] This guide provides a detailed examination of the molecular structure of AMP,

the experimental protocols used for its analysis, and its role in key signaling pathways.

Molecular Structure of Adenosine Monophosphate
The three-dimensional conformation of AMP has been meticulously determined using high-

resolution techniques such as X-ray crystallography. These studies reveal the precise spatial

arrangement of its constituent atoms—the purine base (adenine), the pentose sugar (ribose),

and the phosphate group—and the intricate network of covalent bonds that define its

architecture.

The structure of an orthorhombic crystal form of adenosine-5'-monophosphate monohydrate

was determined by Neidle, Kuhlbrandt, and Achari in 1976. The analysis provided detailed
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measurements of the bond lengths and angles within the molecule, which are crucial for

understanding its chemical properties and interactions.[3]

Data Presentation: Structural Parameters of AMP
The following tables summarize the key bond lengths and bond angles for the adenine, ribose,

and phosphate moieties of AMP, derived from crystallographic studies. This quantitative data is

essential for computational modeling, drug design, and understanding the molecule's

conformational dynamics.

Table 1: Bond Lengths in Adenosine Monophosphate (Å)

Bond Length (Å) Bond Length (Å)

N(1)-C(2) 1.345 C(4')-C(5') 1.520

C(2)-N(3) 1.325 C(5')-O(5') 1.442

N(3)-C(4) 1.352 P-O(5') 1.597

C(4)-C(5) 1.373 P-O(6) 1.554

C(5)-C(6) 1.411 P-O(7) 1.502

C(6)-N(1) 1.353 P-O(8) 1.505

C(5)-N(7) 1.388 C(1')-O(4') 1.423

N(7)-C(8) 1.309 C(2')-C(3') 1.525

C(8)-N(9) 1.371 C(3')-O(3') 1.419

N(9)-C(4) 1.375 C(3')-C(4') 1.523

C(6)-N(10) 1.341 C(4')-O(4') 1.453

C(1')-N(9) 1.472 C(1')-C(2') 1.540

| C(2')-O(2') | 1.411 | | |

Data extracted from the crystallographic study of the orthorhombic form of 5'-AMP.
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Table 2: Bond Angles in Adenosine Monophosphate (°)

Angle Value (°) Angle Value (°)

C(2)-N(1)-C(6) 118.6 C(5')-C(4')-O(4') 109.1

N(1)-C(2)-N(3) 129.4 O(5')-P-O(6) 105.1

C(2)-N(3)-C(4) 110.8 O(5')-P-O(7) 108.0

N(3)-C(4)-C(5) 126.9 O(5')-P-O(8) 107.4

C(4)-C(5)-C(6) 117.1 O(6)-P-O(7) 112.5

C(5)-C(6)-N(1) 117.2 O(6)-P-O(8) 111.4

C(4)-C(5)-N(7) 110.8 O(7)-P-O(8) 112.1

C(6)-C(5)-N(7) 132.1 N(9)-C(1')-C(2') 113.8

C(5)-N(7)-C(8) 104.0 C(1')-C(2')-C(3') 101.4

N(7)-C(8)-N(9) 113.5 C(2')-C(3')-C(4') 102.7

C(8)-N(9)-C(4) 105.7 C(3')-C(4')-C(5') 114.7

C(1')-N(9)-C(4) 127.3 C(4')-C(5')-O(5') 109.6

| C(1')-N(9)-C(8) | 126.9 | C(5')-O(5')-P | 120.7 |

Data extracted from the crystallographic study of the orthorhombic form of 5'-AMP.

Experimental Protocols for Structural Analysis
The determination of the precise three-dimensional structure of molecules like AMP relies on

sophisticated analytical techniques. X-ray crystallography and Nuclear Magnetic Resonance

(NMR) spectroscopy are the two primary methods employed for this purpose.

X-ray Crystallography
X-ray crystallography is a powerful technique for determining the atomic and molecular

structure of a crystal. The crystal lattice acts as a three-dimensional diffraction grating for an
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incident X-ray beam, producing a unique diffraction pattern from which the electron density

and, consequently, the positions of atoms can be mapped.

Methodology:

Crystallization: The first and often most challenging step is to obtain high-quality crystals of

AMP. For small molecules, this is typically achieved by slow evaporation of a supersaturated

solution.

Prepare a concentrated solution of purified AMP in an appropriate solvent (e.g., water).

Allow the solvent to evaporate slowly in a controlled environment (e.g., a dust-free,

vibration-isolated container). This process can take several days to weeks.

The goal is to produce a single crystal of sufficient size (typically >0.1 mm in all

dimensions) and quality, with no significant internal defects.

Data Collection:

The selected crystal is mounted on a goniometer and placed in a narrow beam of

monochromatic X-rays.

The crystal is rotated while being exposed to the X-ray beam. As the crystal rotates,

different crystallographic planes are brought into the correct orientation to diffract the X-

rays, producing a pattern of reflections (spots).

These diffraction patterns are recorded by an area detector, such as a CCD sensor. The

intensities and positions of thousands of reflections are measured.

Structure Solution and Refinement:

The diffraction data (intensities and angles) are processed mathematically. The "phase

problem" is solved using computational methods (e.g., direct methods for small molecules)

to generate an initial electron density map.

An atomic model of AMP is built into the electron density map.
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This initial model is then refined using least-squares methods, where the calculated

diffraction pattern from the model is compared to the observed experimental pattern. The

atomic positions and other parameters are adjusted to minimize the difference, resulting in

a highly accurate and precise final structure.
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Experimental Workflow: X-ray Crystallography
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Workflow for determining AMP's structure via X-ray crystallography.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of

molecules in solution, offering a complementary perspective to the solid-state structure from

crystallography. It relies on the magnetic properties of atomic nuclei.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of purified AMP in approximately 0.5-0.7 mL of a suitable deuterated

solvent (e.g., D₂O, DMSO-d₆). The deuterated solvent is used to avoid overwhelming the

signal from the sample's protons.

Transfer the solution to a standard NMR tube. It is crucial that the sample is free of

paramagnetic impurities, which can broaden the NMR signals.

Data Acquisition:

The sample is placed in a strong magnetic field within the NMR spectrometer.

A series of radiofrequency pulses are applied to excite the nuclei (e.g., ¹H, ¹³C, ³¹P).

The resulting signals (Free Induction Decay, FID) are detected and then converted into a

spectrum via a Fourier transform.

Key 1D Experiments for AMP:

¹H NMR: Identifies the different proton environments in the adenine and ribose moieties.

Chemical shifts, integration, and coupling patterns provide information on connectivity.

¹³C NMR: Determines the number and chemical environment of the carbon atoms.

³¹P NMR: Provides a distinct signal for the phosphate group, which is highly sensitive to

its chemical environment and ionization state.

Spectral Analysis and Structure Elucidation:
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Chemical Shifts: The position of peaks on the spectrum indicates the chemical

environment of each nucleus.

Spin-Spin Coupling: Splitting of peaks (multiplicity) reveals which atoms are bonded to

each other through a few bonds.

2D NMR Experiments (e.g., COSY, HSQC, HMBC): These experiments are used to

establish correlations between different nuclei, allowing for the unambiguous assignment

of all signals and the complete mapping of the molecular scaffold. This confirms the

covalent connectivity of the adenine base, ribose sugar, and phosphate group.

Role in Cellular Signaling: The AMPK Pathway
AMP is a critical allosteric regulator in the AMP-activated protein kinase (AMPK) signaling

pathway. AMPK acts as a cellular energy sensor, being activated during states of low energy

(high AMP:ATP ratio) to restore metabolic balance. This is achieved by stimulating catabolic

pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and inhibiting anabolic

pathways that consume ATP (e.g., protein and lipid synthesis).

When cellular ATP is depleted through processes like hypoxia, ischemia, or exercise, it is

converted to ADP and subsequently to AMP. The resulting increase in the cellular AMP/ADP to

ATP ratio triggers the activation of AMPK. AMP and ADP bind to the regulatory γ-subunit of the

AMPK heterotrimer, inducing a conformational change that promotes its activation by upstream

kinases, primarily LKB1 and CaMKK2. Activated AMPK then phosphorylates a multitude of

downstream targets to orchestrate the appropriate metabolic response.
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The AMP-activated protein kinase (AMPK) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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